

# "Methyl 2,4,6-trihydroxybenzoate CAS number 3147-39-5"

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## Compound of Interest

Compound Name: Methyl 2,4,6-trihydroxybenzoate

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An In-Depth Technical Guide to **Methyl 2,4,6-trihydroxybenzoate** (CAS 3147-39-5)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 2,4,6-trihydroxybenzoate** (MTHB), CAS number 3147-39-5, is a phenolic compound and a metabolite of 2,4,6-trihydroxybenzoate.[1] It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, lipid-lowering, and anticancer properties.[1][2] Notably, its parent compound, 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), has been identified as a Cyclin-Dependent Kinase (CDK) inhibitor, suggesting a clear mechanism for its anti-proliferative effects.[3][4] This technical guide provides a comprehensive overview of MTHB, consolidating its physicochemical properties, detailing plausible experimental protocols for its synthesis and biological evaluation, and visualizing its key mechanisms of action.

## Physicochemical Properties

**Methyl 2,4,6-trihydroxybenzoate** is a solid, naturally occurring derivative of benzoic acid.[5] Its key chemical and physical properties are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	3147-39-5	[2][5]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>5</sub>	[5]
Molecular Weight	184.15 g/mol	[2][5]
IUPAC Name	methyl 2,4,6-trihydroxybenzoate	[5]
Synonyms	2,4,6-Trihydroxybenzoic acid methyl ester	[2]
Melting Point	174 - 176 °C	[5]
Appearance	Solid	[5]
SMILES	<chem>COC(=O)C1=C(C=C(C=C1O)O)O</chem>	[5]
InChIKey	AQDIJIAUYXOCGX-UHFFFAOYSA-N	[5]

## Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for **Methyl 2,4,6-trihydroxybenzoate** is not readily available, its structure lends itself to a standard Fischer-Speier esterification reaction.[6] The following is a representative protocol based on established methods for similar phenolic acids, such as its isomer, methyl 3,4,5-trihydroxybenzoate (methyl gallate).[7]

## Experimental Protocol: Fischer Esterification

Objective: To synthesize **Methyl 2,4,6-trihydroxybenzoate** from 2,4,6-trihydroxybenzoic acid and methanol.

Materials:

- 2,4,6-trihydroxybenzoic acid (1.0 eq)
- Anhydrous methanol (used in excess, as solvent)

- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , catalytic amount, e.g., 0.05 eq)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

- Reaction Setup: Dissolve 2,4,6-trihydroxybenzoic acid in a large excess of anhydrous methanol within a round-bottom flask equipped with a magnetic stir bar.[\[8\]](#)
- Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.[\[8\]](#)
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately  $65^\circ\text{C}$ , the boiling point of methanol).[\[8\]](#) Maintain reflux for 2-4 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).
- Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[\[8\]](#)
- Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[\[8\]](#)[\[9\]](#) Caution: Vent the funnel frequently during the bicarbonate wash to release  $\text{CO}_2$  gas.[\[9\]](#)
- Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[\[10\]](#) Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

- Purification: The crude **Methyl 2,4,6-trihydroxybenzoate** can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.

## Biological Activities and Mechanisms of Action

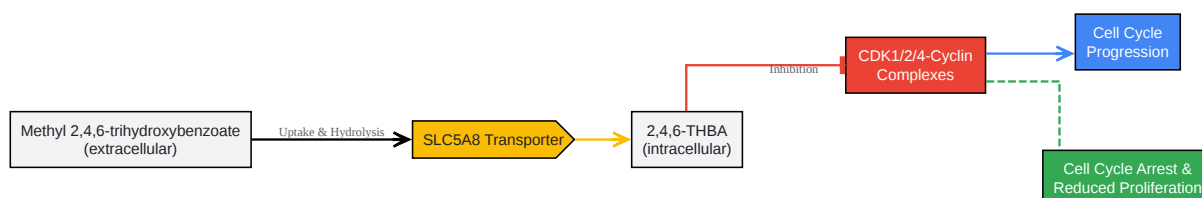
**Methyl 2,4,6-trihydroxybenzoate** is known to exhibit several biological activities.<sup>[11]</sup> Its parent compound, 2,4,6-THBA, is a metabolite of flavonoids, which are known for their anti-oxidant and anti-inflammatory properties.<sup>[3][4]</sup>

Biological Activity	Mechanism / Notes	Reference(s)
Anti-proliferative	The parent acid, 2,4,6-THBA, directly inhibits Cyclin-Dependent Kinases (CDK1, CDK2, CDK4), leading to cell cycle arrest. Cellular uptake is dependent on the SLC5A8 transporter. It also induces CDK inhibitory proteins p21 and p27.	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[12]</a>
Anti-inflammatory	Directly inhibits the production of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ). <a href="#">[2]</a> A proposed mechanism, based on structurally related compounds, involves the inhibition of the NF- $\kappa$ B and MAPK signaling pathways. <a href="#">[13]</a> <a href="#">[14]</a>	
Antioxidant	Possesses free radical scavenging activity, a common feature of phenolic compounds.	<a href="#">[11]</a>
Antifungal	Has shown activity against <i>Candida albicans</i> and <i>Aspergillus fumigatus</i> .	<a href="#">[2]</a>
Lipid-lowering	Exhibits lipid-lowering activities.	<a href="#">[11]</a>

## Signaling Pathway Visualizations

### A. Anti-Proliferative Mechanism via CDK Inhibition (Established for Parent Acid)

The anti-cancer activity of 2,4,6-THBA, the parent acid of MTHB, is attributed to its ability to inhibit key regulators of the cell cycle.[3] The compound requires transport into the cell via the SLC5A8 transporter, after which it directly inhibits CDK1, CDK2, and CDK4.[4] This inhibition prevents the phosphorylation of target proteins required for cell cycle progression, leading to cell cycle arrest and a reduction in cell proliferation.[3]

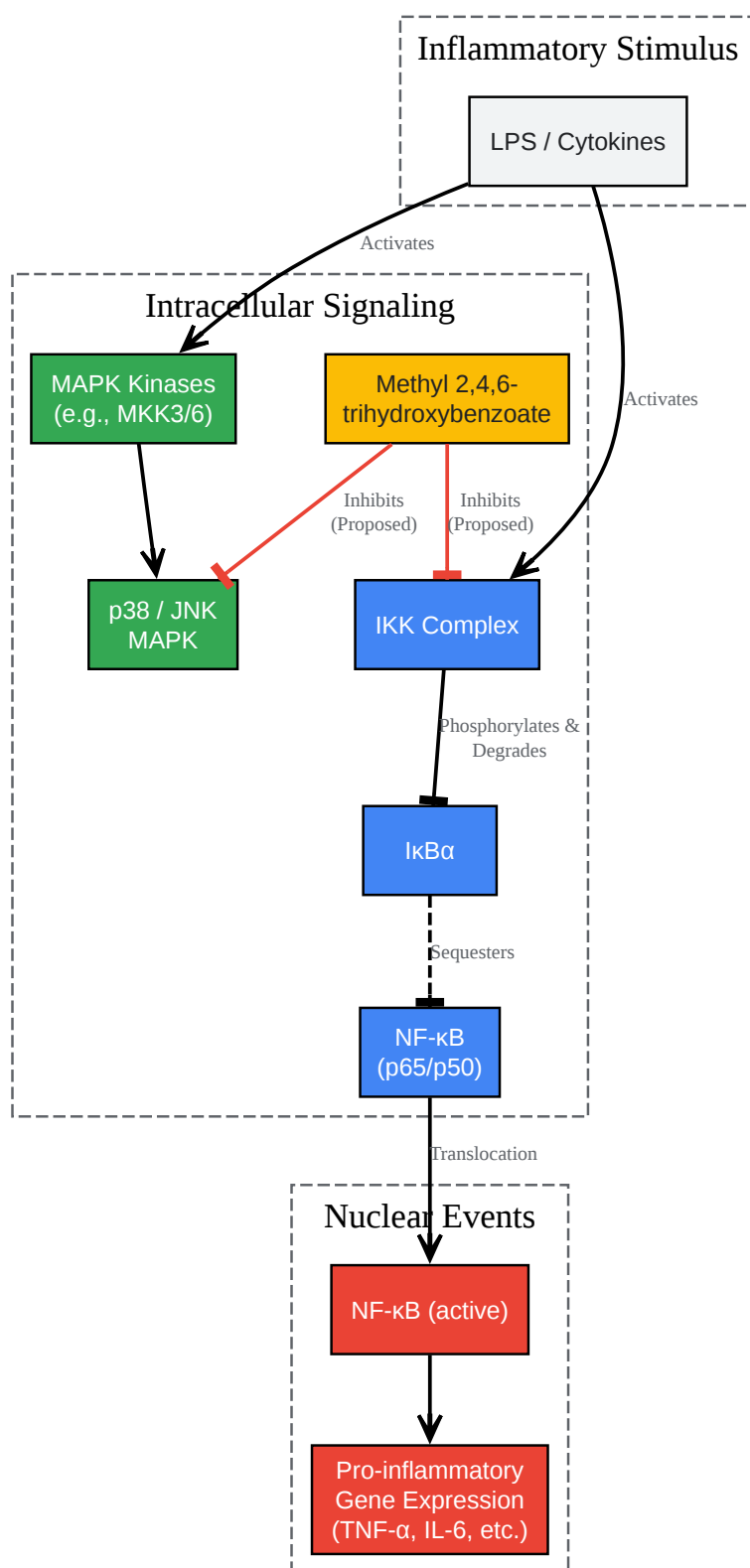


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#### Mechanism of CDK Inhibition by 2,4,6-THBA.

#### B. Proposed Anti-inflammatory Mechanism via NF-κB and MAPK Pathway Inhibition

Based on the known activity of its isomer methyl gallate and related phenolic compounds, MTHB is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades.[13][14] Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate these pathways, leading to the nuclear translocation of transcription factors (like NF-κB p65) and the production of pro-inflammatory cytokines, including TNF-α. MTHB likely interferes with key kinases in these pathways, preventing this inflammatory response.



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Proposed Anti-inflammatory Mechanism of MTHB.

## Key Experimental Methodologies

### Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To determine the free radical scavenging capacity of **Methyl 2,4,6-trihydroxybenzoate**.

Principle: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color in solution. When reduced by an antioxidant, its color fades to pale yellow. The change in absorbance is proportional to the radical scavenging activity of the compound.

Materials:

- DPPH solution (e.g., 0.1 mM in methanol)
- **Methyl 2,4,6-trihydroxybenzoate** stock solution (in methanol or DMSO)
- Ascorbic acid or Gallic acid (positive control)
- Methanol (or appropriate solvent)
- 96-well microplate
- Microplate reader (spectrophotometer)

Procedure:

- Preparation: Prepare a series of dilutions of the MTHB test compound and the positive control in methanol.
- Reaction: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100  $\mu$ L) to each well.
- Add an equal volume (e.g., 100  $\mu$ L) of the different concentrations of the test compound, positive control, or methanol (for the blank control) to the wells.
- Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.



- Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the formula:
  - % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] * 100$
- Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC<sub>50</sub> value (the concentration required to scavenge 50% of the DPPH radicals).

## Protocol: MTT Assay (Cell Viability / Anti-proliferative Activity)

Objective: To assess the effect of **Methyl 2,4,6-trihydroxybenzoate** on the viability and proliferation of cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

- Cancer cell line of interest (e.g., HCT-116 colorectal carcinoma)
- Complete cell culture medium (e.g., DMEM + 10% FBS)
- **Methyl 2,4,6-trihydroxybenzoate** (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO or a solubilization buffer (e.g., acidified isopropanol)
- 96-well cell culture plate
- Microplate reader

#### Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO<sub>2</sub> incubator.
- **Treatment:** Prepare serial dilutions of MTHB in culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, add MTT solution to each well (e.g., 20 µL) and incubate for another 2-4 hours, allowing formazan crystals to form.
- **Solubilization:** Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC<sub>50</sub> value (the concentration that inhibits cell growth by 50%).

## Applications in Research and Drug Development

**Methyl 2,4,6-trihydroxybenzoate** serves as a valuable compound for basic research and preclinical drug development.

- **Cancer Research:** As a potential CDK inhibitor (based on its parent acid), it is a candidate for investigating cell cycle regulation and developing novel anti-proliferative agents, particularly for cancers like colorectal cancer.<sup>[4]</sup>
- **Inflammation Research:** Its ability to inhibit TNF-α and its proposed action on the NF-κB and MAPK pathways make it a useful tool for studying inflammatory diseases and screening for new anti-inflammatory drugs.<sup>[2]</sup>
- **Antioxidant Studies:** As a pure phenolic compound, it can be used as a reference standard in antioxidant capacity assays and for studying the structure-activity relationships of radical

scavengers.

## Conclusion

**Methyl 2,4,6-trihydroxybenzoate** is a multi-faceted natural product metabolite with significant therapeutic potential. Its well-defined physicochemical properties, combined with strong evidence for its roles as an anti-proliferative and anti-inflammatory agent, make it a compelling subject for further investigation. The established link between its parent acid and CDK inhibition provides a solid foundation for its anticancer mechanism, while evidence from related compounds strongly suggests a role in modulating key inflammatory signaling pathways. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to synthesize, evaluate, and further elucidate the promising biological activities of this compound. Future work should focus on obtaining quantitative biological data (IC<sub>50</sub> values) for MTHB itself and confirming its effects on the proposed signaling pathways in various disease models.

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